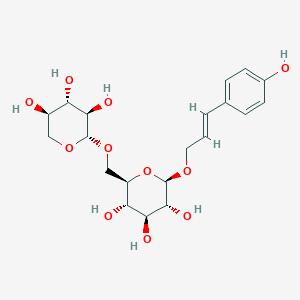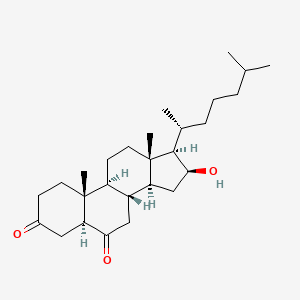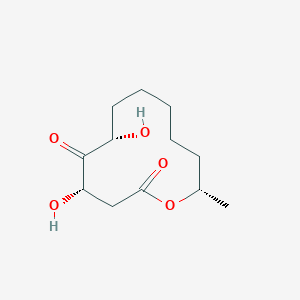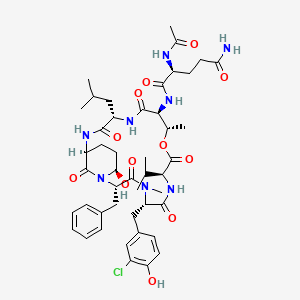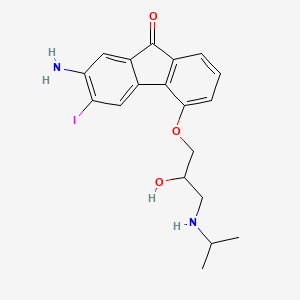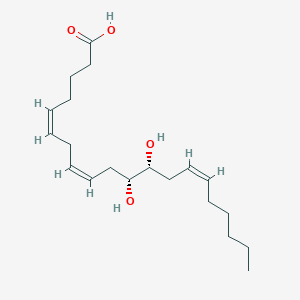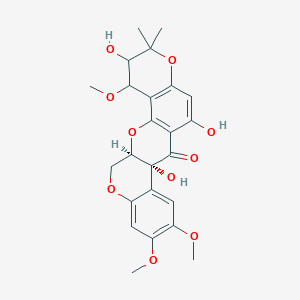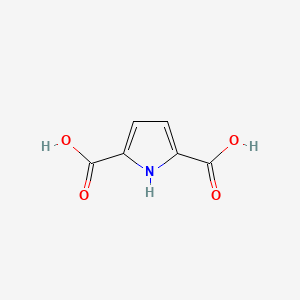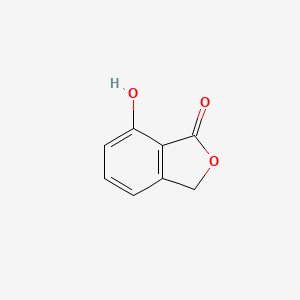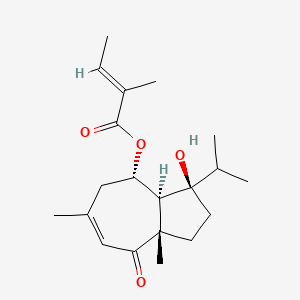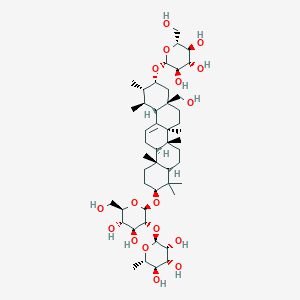
Latifoloside I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Latifoloside I is a natural product found in Ilex latifolia with data available.
Applications De Recherche Scientifique
Triterpenoid Saponins from Ilex Latifolia
Latifoloside I, a triterpenoid saponin, has been identified in the bark of Ilex latifolia. It is one of the newly isolated compounds along with other saponins like latifoloside J. The study by Huang, Wang, Ogihara, Shimizu, Takeda, and Akiyama (2001) highlights the isolation and structural elucidation of these saponins, emphasizing their significance in the chemical composition of Ilex latifolia (Huang et al., 2001).
Bioactivity against Termites and Fungi
Latifoloside I has been studied for its bioactivity, particularly in relation to termites and fungi. Research by Sekine, Ashitani, Murayama, Shibutani, Hattori, and Takahashi (2009) investigated latifolin and its derivatives for their antitermite and antifungal activities. They found that the position of phenolic hydroxyl groups in latifolin significantly influences its bioactivity, providing insights into the compound's potential as a natural bioactive agent (Sekine et al., 2009).
NMR Research on Triterpenoid Saponins
The structural elucidation of latifoloside I has been further explored using modern 2D NMR techniques. A study by Ouyang Ming-an (2001) discusses the intricate details of latifoloside I's structure, demonstrating the importance of advanced spectroscopic methods in understanding the chemical nature of such compounds (Ouyang Ming-an, 2001).
Propriétés
Nom du produit |
Latifoloside I |
|---|---|
Formule moléculaire |
C48H80O17 |
Poids moléculaire |
929.1 g/mol |
Nom IUPAC |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4aR,6aR,6bS,8aR,10R,11S,12R,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C48H80O17/c1-21-22(2)31-24-9-10-29-45(6)13-12-30(64-43-40(37(57)34(54)27(19-50)63-43)65-41-38(58)35(55)32(52)23(3)60-41)44(4,5)28(45)11-14-47(29,8)46(24,7)15-16-48(31,20-51)17-25(21)61-42-39(59)36(56)33(53)26(18-49)62-42/h9,21-23,25-43,49-59H,10-20H2,1-8H3/t21-,22-,23-,25+,26+,27+,28-,29+,30-,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42+,43-,45-,46+,47+,48-/m0/s1 |
Clé InChI |
VPTBQYATMPQFPI-HQKWPCLSSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]2C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(C[C@H]1O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CO)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C |
SMILES canonique |
CC1C(C2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1OC6C(C(C(C(O6)CO)O)O)O)CO)C)C)(C)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C |
Synonymes |
3-O-rhamnopyranosyl-1-2-glucopyranosyl-3,21,28-trihydroxyurs-12-ene 21-O-glucopyranoside latifoloside I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



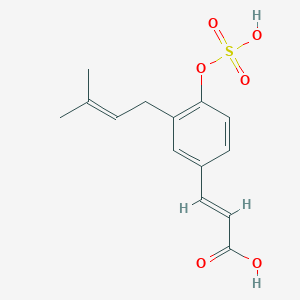
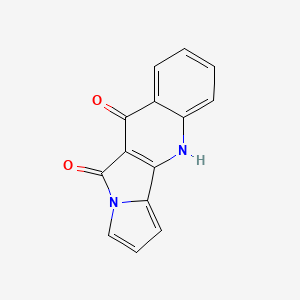
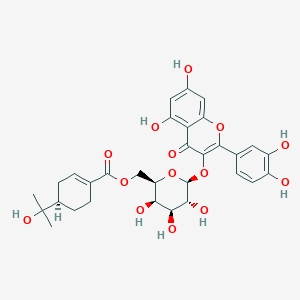
![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[4-(4-methylpiperazin-1-yl)but-1-ynyl]-3-quinolinecarbonitrile](/img/structure/B1249749.png)
